Cyclohexyl phenyl ketone
Description
Significance and Context in Organic Chemistry
Cyclohexyl phenyl ketone serves as a significant model compound in organic chemistry for several reasons. Its structure allows for the investigation of interactions between different types of hydrocarbon frameworks and a polar functional group. solubilityofthings.com The compound is utilized in a variety of organic synthesis processes and is considered a valuable intermediate in the manufacturing of more complex molecules. solubilityofthings.com
The presence of both a flexible cyclohexyl ring and a rigid phenyl ring attached to the carbonyl group provides a platform to study stereoelectronic effects and conformational preferences that influence chemical reactivity. researchgate.netrsc.org Research on this compound and its derivatives provides insights into the behavior of related compounds and helps in the development of new synthetic methodologies. solubilityofthings.comnih.gov For instance, it has been used to investigate cross-linked cyclohexyl phenyl compounds under thermal and aquathermal conditions and to examine the effects of molecular changes on phototoxic behavior. sigmaaldrich.com
Historical Overview of Key Discoveries and Research Milestones
Key research involving this compound includes its use in mechanistic studies of photochemical reactions. researchgate.net For example, the irradiation of this compound can lead to either intramolecular or intermolecular hydrogen abstraction, forming different photoproducts. researchgate.net This has been explored in unique environments like lyotropic liquid crystals to understand and control the stereoselectivity of such reactions. researchgate.net More recently, it has been employed as a model substrate in the development of novel copper-catalyzed dehydrogenation strategies to synthesize meta-carbonyl phenols and anilines, which are important motifs in medicinal chemistry and material science. nih.gov
Structural Characteristics and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key to understanding its chemical behavior. researchgate.netrsc.org
X-ray crystallographic studies have confirmed that the cyclohexyl ring in this compound adopts a chair conformation. researchgate.netresearchgate.net This is the most stable conformation for a cyclohexane (B81311) ring as it minimizes both angle strain and torsional strain.
The carbonyl group (C=O) is essentially coplanar with the attached phenyl ring. researchgate.netresearchgate.net This planarity allows for electronic communication, or conjugation, between the pi system of the phenyl ring and the pi system of the carbonyl group. However, the entire molecule is not planar, as the least-squares plane of the cyclohexyl ring is at a significant angle to the phenyl ring, approximately 55.48 degrees. researchgate.netresearchgate.net
This compound exhibits rotational and conformational mobility. rsc.org This includes the rotation around the single bond connecting the carbonyl group to the cyclohexyl ring and the bond connecting it to the phenyl ring. The molecule can exist in different conformations due to the flexible nature of the cyclohexyl ring, although the chair form is predominant. rsc.org This mobility is crucial in determining the outcome of chemical reactions, as different conformers can exhibit different reactivities. rsc.org For example, in photochemical reactions, the specific conformation of the ketone can dictate whether a Type I or Type II reaction occurs. rsc.org
Role as a Model Compound in Mechanistic Studies
This compound has proven to be an invaluable model compound for elucidating various reaction mechanisms in organic chemistry.
Its distinct structural features allow researchers to probe the intricacies of reaction pathways. For example, in studies of aquathermal and thermal reactions of cross-linked phenyl compounds, this compound was found to be relatively inert under the tested conditions, providing a baseline for understanding the reactivity of other related compounds with different linking groups. researchgate.netosti.gov
The compound has also been instrumental in studying photochemical reactions. The competition between intramolecular hydrogen abstraction from the cyclohexyl ring and other photochemical pathways provides a system to investigate factors that control reaction selectivity. researchgate.net The stereochemical outcome of such reactions can be influenced by the conformational preferences of the molecule. msu.edu
Furthermore, recent research has utilized this compound as a starting material to develop new synthetic methods. Its use in copper-catalyzed dehydrogenation reactions to form meta-substituted phenols and anilines showcases its utility in exploring and optimizing novel catalytic transformations. nih.gov Mechanistic studies of these reactions, involving steps like allylic hydroxylation or amination and oxidative dehydrogenation, are facilitated by the well-defined structure of the ketone. nih.gov
The metabolism of this compound has also been a subject of study, where it serves as a model to understand how organisms process such compounds. In vitro studies with rainbow trout liver slices have shown that the cyclohexyl ring is the primary site of metabolic oxidation. nih.gov
Insights into Related Ketones and Organic Compounds
The study of this compound provides valuable insights into the behavior and properties of related ketones and other organic compounds. solubilityofthings.com Its structure is related to benzophenone, a well-known phototoxic compound, and investigating derivatives like this compound helps researchers understand how molecular changes affect properties such as phototoxicity. researcher.life
Research on this compound offers a platform for understanding fundamental reaction mechanisms in organic chemistry. For instance, studies on the electrophilic aromatic substitution of phenyl ketones have used compounds like this compound to challenge and refine long-held textbook principles. iucr.org While the carbonyl group in phenyl ketones is typically considered a meta-director in such reactions, research has shown that significant ortho-nitration can occur, providing a more nuanced understanding of substituent effects in aromatic chemistry. iucr.org
Furthermore, the compound serves as a useful intermediate in the synthesis of more complex molecules. solubilityofthings.com Its synthesis from cyclohexanecarbonyl chloride and benzene (B151609) via a Friedel-Crafts reaction is a classic example of ketone synthesis. researchgate.net The subsequent reactions of this compound, such as its conversion to α-hydroxythis compound or its use in the Beckmann rearrangement of its oxime, contribute to the broader knowledge of ketone reactivity. researchgate.netoup.com This makes it a key subject for developing and optimizing synthetic pathways for various organic compounds, including those with potential applications as pharmaceuticals or photoinitiators. solubilityofthings.comgoogle.com The preparation of α-bromo this compound and its subsequent reactions with amines have also been explored, demonstrating its utility in synthesizing new derivatives. iau.ir
Simulation of Heavy Oil Components
This compound and structurally similar compounds are utilized in research to simulate the complex components found in heavy oil. researchgate.netsigmaaldrich.com Heavy oils contain large, complex molecules, including polycondensed aromatic compounds and heteroatomic species, which contribute to their high viscosity. acs.org To understand the chemical changes these oils undergo during thermal and catalytic upgrading processes like aquathermolysis (steam injection), researchers use simpler model compounds that mimic the core structures of the oil's components. researchgate.netacs.org
Compounds featuring a cyclohexyl ring linked to a phenyl group are particularly relevant models. researchgate.net Specifically, cyclohexyl phenyl sulfide (B99878) (CPS) and cyclohexyl phenyl ether have been extensively studied theoretically and experimentally to simulate the behavior of sulfur- and oxygen-containing compounds in the maltene fractions of heavy oil. researchgate.netacs.org These studies investigate the mechanisms of C-S and C-O bond cleavage, which is crucial for upgrading heavy oil. acs.org
In this context, this compound has been used specifically to investigate the behavior of crosslinked cyclohexyl phenyl structures under both thermal and aquathermal conditions. sigmaaldrich.com Its stable carbon-based framework allows researchers to study thermal cracking, oxidation, and other reactions that heavy oil hydrocarbons undergo at high temperatures and pressures, similar to those found in in-situ combustion (ISC) upgrading methods. researchgate.net By studying the degradation and reaction pathways of this compound, scientists can gain insights into the fundamental chemistry of heavy oil upgrading without the complexities of the crude oil matrix itself. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
cyclohexyl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYCFSWWDXEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2 | |
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Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5048182 | |
| Record name | Cyclohexylphenylketone | |
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Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-50-5 | |
| Record name | Cyclohexyl phenyl ketone | |
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| Record name | Cyclohexylphenylketone | |
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| Record name | Cyclohexyl phenyl ketone | |
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| Record name | Methanone, cyclohexylphenyl- | |
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| Record name | Cyclohexylphenylketone | |
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| Record name | Cyclohexyl phenyl ketone | |
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| Record name | CYCLOHEXYLPHENYLKETONE | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Cyclohexyl Phenyl Ketone
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a classic and widely employed method for the synthesis of aryl ketones, including this compound. chemguide.co.uknih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.
Reaction Scheme:
C₆H₁₁COCl + C₆H₆ --(AlCl₃)--> C₆H₅COC₆H₁₁ + HCl
A study reported the synthesis of this compound from benzene (B151609) and cyclohexyl carbonyl chloride in the presence of anhydrous aluminum trichloride (B1173362), achieving a yield of 88.67% after a reaction time of 3.5 hours. researchgate.net
| Reactants | Catalyst | Reaction Time (hours) | Yield (%) |
| Benzene, Cyclohexyl carbonyl chloride | Anhydrous aluminum trichloride | 3.5 | 88.67 |
Table 1: Representative Data for Friedel-Crafts Acylation Synthesis of this compound researchgate.net
It is important to note that the reaction conditions, such as temperature and the ratio of reactants and catalyst, can significantly influence the yield and purity of the product. nih.gov
Reaction of Benzonitrile (B105546) with Cyclohexyl Magnesium Bromide
An alternative route to this compound involves the use of an organometallic reagent, specifically a Grignard reagent. The reaction of benzonitrile with cyclohexyl magnesium bromide provides a pathway to the desired ketone after a hydrolysis step. masterorganicchemistry.com
The reaction mechanism involves the nucleophilic attack of the cyclohexyl group from the Grignard reagent on the electrophilic carbon atom of the nitrile group in benzonitrile. This addition reaction forms an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields the final product, this compound. masterorganicchemistry.com
Reaction Scheme:
C₆H₁₁MgBr + C₆H₅CN → (C₆H₅)(C₆H₁₁)C=NMgBr
(C₆H₅)(C₆H₁₁)C=NMgBr + H₃O⁺ → C₆H₅COC₆H₁₁ + Mg(OH)Br + NH₃
This method offers a valuable alternative to Friedel-Crafts acylation, particularly when the aromatic ring is sensitive to the harsh conditions of the latter. The use of benzene containing one equivalent of ether as a solvent at room temperature has been shown to increase the yields of the corresponding ketones compared to reactions in ether alone. masterorganicchemistry.com
Synthesis from Benzaldehyde (B42025) via Alcohol Intermediate
A two-step synthesis starting from benzaldehyde also leads to the formation of this compound. This method involves the initial formation of a secondary alcohol, followed by its oxidation to the target ketone.
The first step is a Grignard reaction where cyclohexylmagnesium bromide is added to benzaldehyde. The nucleophilic cyclohexyl group attacks the carbonyl carbon of the aldehyde, and after an aqueous workup, cyclohexyl(phenyl)methanol (B1583271) is formed.
Reaction Scheme (Step 1):
C₆H₁₁MgBr + C₆H₅CHO → C₆H₅CH(OH)C₆H₁₁
The second step involves the oxidation of the secondary alcohol intermediate. Various oxidizing agents can be employed for this transformation, such as chromic acid or pyridinium (B92312) chlorochromate (PCC). The oxidation converts the hydroxyl group into a carbonyl group, yielding this compound.
Reaction Scheme (Step 2):
C₆H₅CH(OH)C₆H₁₁ + [O] → C₆H₅COC₆H₁₁ + H₂O
This synthetic route provides a versatile approach as it allows for the construction of the ketone from readily available aldehyde and organometallic precursors.
Multi-step Syntheses from 1,3-Butadiene (B125203) and Acrylic Acid
A more complex, multi-step synthesis of this compound has been developed, starting from basic building blocks like 1,3-butadiene and acrylic acid. google.comgoogle.com This pathway is notable for its construction of the cyclohexyl ring system as part of the synthetic sequence. The key steps are the Diels-Alder reaction and subsequent hydrogenation. google.comgoogle.com
The initial step of this synthesis is a [4+2] cycloaddition, specifically a Diels-Alder reaction, between 1,3-butadiene (the diene) and acrylic acid (the dienophile). google.comgoogle.com This reaction forms 3-cyclohexene-1-carboxylic acid. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. libretexts.orgyoutube.com
Reaction Scheme:
CH₂=CH-CH=CH₂ + CH₂=CHCOOH → C₆H₉COOH
This cycloaddition reaction is typically carried out at elevated temperatures. The stereochemistry of the Diels-Alder reaction is a critical aspect, often favoring the formation of the endo product.
The second step in this sequence is the hydrogenation of the double bond within the cyclohexene (B86901) ring of 3-cyclohexene-1-carboxylic acid. google.comgoogle.com This saturation is typically achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or other transition metals. google.comnih.gov The reaction is carried out under a hydrogen atmosphere.
Reaction Scheme:
C₆H₉COOH + H₂ --(Catalyst)--> C₆H₁₁COOH
The resulting cyclohexanecarboxylic acid is a key intermediate which can then be converted to this compound through methods such as Friedel-Crafts acylation of benzene after conversion of the carboxylic acid to the corresponding acid chloride. google.com A patent describes a process where the [2+4] Diels-Alder reaction, hydrogenation, chlorination, and Friedel-Crafts reaction are performed sequentially in the same reactor without separation or purification of intermediates to produce this compound in high yield. google.comgoogle.com
| Starting Materials | Key Intermediates | Final Product |
| 1,3-Butadiene, Acrylic Acid | 3-Cyclohexene-1-carboxylic acid, Cyclohexanecarboxylic acid | This compound |
Table 2: Overview of the Multi-step Synthesis from 1,3-Butadiene and Acrylic Acid
Chlorination to Cyclohexanecarbonyl Chloride
A key precursor in the synthesis of this compound is cyclohexanecarbonyl chloride. This acyl chloride is typically prepared from cyclohexanecarboxylic acid. The conversion is a standard procedure in organic synthesis, often employing chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
One documented method involves reacting cyclohexanecarboxylic acid with thionyl chloride. In a typical procedure, a solution of cyclohexanecarboxylic acid is treated with thionyl chloride and heated under reflux. For instance, a synthesis protocol specifies using a molar ratio of 1:1.4 of cyclohexanecarboxylic acid to thionyl chloride and a reaction time of 3.5 hours, which resulted in a yield of 91.7% for cyclohexanecarbonyl chloride researchgate.net. Another approach utilizes phosphorus trichloride, where cyclohexanecarboxylic acid is heated with PCl₃ to produce the desired acyl chloride. A described synthesis involves warming cyclohexanecarboxylic acid to approximately 35°C before adding phosphorus trichloride and maintaining the reaction at 60°C for at least four hours. Following the reaction, the inorganic layer is removed to isolate the cyclohexanecarbonyl chloride.
The resulting cyclohexanecarbonyl chloride is then typically used in a Friedel-Crafts acylation reaction with benzene to yield this compound.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, advancements in related reactions, such as the synthesis of its derivatives, demonstrate the application of these principles.
Environmentally Benign Reaction Conditions
The synthesis of derivatives of this compound, specifically thiosemicarbazones, has been successfully conducted under conditions that align with green chemistry principles. These conditions include the use of less hazardous solvents and reagents. For example, the synthesis of cyclohexylphenylketone thiosemicarbazone and cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone was carried out using ethanol (B145695) as the solvent, which is considered a more environmentally benign solvent compared to many traditional organic solvents jsaer.com. The reaction also utilizes glacial acetic acid as a catalyst, which is a weaker acid and less corrosive than many catalysts used in conventional synthesis jsaer.com. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product is purified by recrystallization in ethanol, minimizing the use of more hazardous purification methods jsaer.com.
Improved Reaction Yields under Green Conditions
The application of green chemistry principles in the synthesis of this compound derivatives has been shown to lead to significant improvements in reaction yields. In the synthesis of thiosemicarbazone derivatives of this compound, the use of ethanol as a solvent and glacial acetic acid as a catalyst at reflux temperature (80°C) for four hours resulted in good yields jsaer.com. Specifically, cyclohexylphenylketone thiosemicarbazone was synthesized with a yield of 81%, and cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone was obtained in an 85% yield jsaer.com. These high yields suggest that the environmentally conscious reaction conditions are also highly efficient jsaer.com.
| Derivative | Solvent | Catalyst | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexylphenylketone thiosemicarbazone | Ethanol (96°) | Glacial Acetic Acid | 4 | 80 | 81 |
| Cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone | Ethanol (96°) | Glacial Acetic Acid | 4 | 80 | 85 |
Derivatization and Synthesis of Analogues
This compound serves as a starting material for the synthesis of various derivatives and analogues, which are of interest for their potential biological activities.
Formation of Thiosemicarbazones
Thiosemicarbazones are a class of compounds synthesized through the condensation reaction of thiosemicarbazides with ketones or aldehydes. Two such derivatives of this compound have been synthesized: cyclohexylphenylketone thiosemicarbazone (P1) and cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone (P2) jsaer.com.
The synthesis involves reacting an equimolar mixture of this compound with either thiosemicarbazide (B42300) or 4-phenyl-3-thiosemicarbazide. The reaction is carried out in ethanol in the presence of a catalytic amount of glacial acetic acid. The mixture is heated at reflux (80°C) for four hours with stirring. After cooling, the resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure thiosemicarbazone product jsaer.com. This method has proven effective, providing good yields of 81% for P1 and 85% for P2 jsaer.com.
Bromination to α-Bromo this compound
The bromination of this compound at the alpha-position (the carbon atom adjacent to the carbonyl group) yields α-bromo this compound, also known as 1-bromo phenylcyclohexane (B48628) ketone. This derivative serves as an intermediate in the synthesis of other compounds, such as 1-hydroxythis compound.
Derivatives for Specific Biological or Chemical Applications
The core structure of this compound has been modified to synthesize a variety of derivatives with specific applications in both biological and chemical fields. These derivatives often exhibit enhanced or specialized functionalities, ranging from roles as intermediates in the synthesis of complex therapeutic agents to direct use as photoinitiators and enzyme inhibitors.
Derivatives as Intermediates for Biologically Active Molecules
This compound derivatives are valuable precursors in the synthesis of molecules with significant biological activity. Their structural framework allows for the introduction of various functional groups, leading to the creation of complex therapeutic agents.
One notable application is in the synthesis of benzodiazepine (B76468) derivatives, which are known to act on the central nervous system. Specific derivatives of this compound, characterized by the general formula where R is an alkyl group containing one to four carbon atoms and R1 is a hydrogen or halogen atom, serve as key intermediates in the production of compounds like tetrazepam google.com.
Another area of application is in the development of opioid receptor antagonists. Based on the morphinan (B1239233) scaffold, 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been designed and synthesized as μ‐opioid receptor (MOR) antagonists. The synthetic pathway for these compounds can involve the use of a cyclohexanone (B45756) derivative as a starting point for a multi-step synthesis that introduces the desired phenalkylamino and hydroxyphenyl groups unica.it.
| Derivative Class | Synthetic Approach | Application |
| Substituted Cyclohexyl Phenyl Ketones | Varies depending on desired substitution. | Intermediates for benzodiazepine synthesis google.com. |
| 3-[3-(phenalkylamino)cyclohexyl]phenols | Multi-step synthesis from a cyclohexanone derivative. | μ‐opioid receptor (MOR) antagonists unica.it. |
Derivatives as Enzyme Inhibitors
The modification of the this compound structure has also been explored for the development of enzyme inhibitors. These derivatives are designed to interact with the active sites of specific enzymes, thereby modulating their activity.
For instance, cyclohexyl ketone substrate analogue inhibitors of Pin1, a peptidyl-prolyl isomerase involved in cell cycle regulation, have been synthesized. These inhibitors were designed as potential electrophilic acceptors for a cysteine residue in the enzyme's active site. Although the synthesized compounds were found to be weak inhibitors, their study provided insights into the enzyme's mechanism nih.gov.
In a different application, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs have been synthesized and shown to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. These derivatives, which incorporate a cyclohexyl group, also exhibit antioxidant properties. Their synthesis is achieved through a two-step reaction mdpi.com.
| Derivative | Target Enzyme | Synthetic Method |
| Cyclohexyl ketone substrate analogues | Pin1 (peptidyl-prolyl isomerase) | Multi-step synthesis involving Michael addition nih.gov. |
| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs | Tyrosinase | Two-step reaction to form the thioxothiazolidin-4-one ring mdpi.com. |
Derivatives for Chemical Applications
In the realm of chemical applications, derivatives of this compound are utilized for their specific photochemical properties.
Synthesis of α-Hydroxythis compound researchgate.net
| Reaction Step | Reactants | Reagents/Catalysts | Yield |
| 1. Cyclohexyl Carbonyl Chloride Formation | Cyclohexane (B81311) carboxylic acid | Thionyl chloride | 91.7% |
| 2. This compound Synthesis | Cyclohexyl carbonyl chloride, Benzene | Anhydrous aluminium trichloride | 88.67% |
| 3. α-Hydroxythis compound Formation | This compound | CCl4, NaOH(aq), Benzalkonium bromide | up to 67% |
Advanced Reaction Mechanisms and Kinetics
Photochemical Reactivity of Cyclohexyl Phenyl Ketone
The photochemical behavior of ketones, such as this compound, is a well-studied area of organic chemistry. When these compounds absorb light, typically in the ultraviolet region, the carbonyl group is promoted to an electronically excited state. scribd.com This excited state is highly reactive and can undergo several competing reaction pathways, most notably the Norrish Type I and Norrish Type II reactions. wikipedia.orgscispace.com These reactions are fundamental in understanding the photo-degradation of polymers and have applications in organic synthesis. wikipedia.orgscispace.com
The Norrish reactions, named after Ronald George Wreyford Norrish, describe the primary photochemical processes of aldehydes and ketones. wikipedia.org The specific pathway followed is highly dependent on the molecular structure of the ketone and the reaction conditions.
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group. iupac.org This α-cleavage, or α-scission, occurs from the excited singlet or triplet state of the ketone, resulting in the formation of two radical intermediates: an acyl radical and an alkyl radical. wikipedia.orgkvmwai.edu.in
For this compound, α-cleavage can occur on either side of the carbonyl group, leading to a benzoyl radical and a cyclohexyl radical, or a phenyl radical and a cyclohexanecarbonyl radical. The stability of the resulting radicals often influences the preferred cleavage pathway. wikipedia.org The initially formed radical pair can then undergo several secondary reactions, including:
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl or aryl radical. kvmwai.edu.in
Recombination: The radical fragments can recombine to reform the original ketone. wikipedia.org
Disproportionation: Hydrogen atom transfer between the radicals can lead to the formation of an aldehyde and an alkene. kvmwai.edu.in
The efficiency of Norrish Type I reactions in the liquid phase is often higher when the cleavage results in the formation of stable radicals, such as benzylic or tertiary alkyl radicals. kvmwai.edu.in
The Norrish Type II reaction is a competing pathway that occurs in ketones possessing accessible hydrogen atoms on the γ-carbon relative to the carbonyl group. researchgate.netlibretexts.org This process is an intramolecular reaction that begins with the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. libretexts.orgmsu.edu
In this compound, the cyclohexane (B81311) ring provides multiple γ-hydrogens. The abstraction leads to the formation of a 1,4-biradical intermediate. msu.eduresearchgate.net This biradical is not the final product but a transient species that rapidly undergoes one of two subsequent reactions:
Cleavage: Fragmentation of the bond between the α- and β-carbons yields an alkene (in this case, derived from the cyclohexane ring) and an enol, which then tautomerizes to a stable ketone (acetophenone). libretexts.orgresearchgate.net
Cyclization: The biradical can cyclize through the combination of the two radical centers to form a cyclobutanol derivative. scispace.commsu.edu This process is also known as the Yang cyclization. researchgate.net
The competition between cleavage and cyclization depends on factors such as the conformation of the biradical intermediate and the stability of the products.
Both Norrish Type I and Type II reactions proceed through the formation of radical intermediates. ucla.eduunipv.it In the Type I process, an acyl-alkyl radical pair is formed upon α-cleavage. kvmwai.edu.in In the Type II process, intramolecular γ-hydrogen abstraction leads to a 1,4-biradical. msu.edu These highly reactive biradicals are central to the photochemical fate of the ketone. ucla.edu The lifetime and subsequent reactions of these intermediates are influenced by their spin state (singlet or triplet) and conformational flexibility. The triplet 1,4-biradical, for instance, must undergo intersystem crossing to the singlet state before cyclization can occur, while cleavage can happen from the triplet state. ucla.edu
For cyclic ketones like this compound, the conformation of the molecule plays a critical role in dictating its photochemical reactivity. acs.orgacs.org The orientation of the substituent groups on the cyclohexane ring can either facilitate or hinder the specific geometric requirements for different reaction pathways.
In this compound, the benzoyl group can exist in either an axial or an equatorial position on the cyclohexane chair conformer. Research has shown that these two conformers exhibit distinct photochemical behaviors. acs.orgacs.org
Axial Conformer: The axial conformation places the carbonyl oxygen in close proximity to the axial γ-hydrogens (C-3 and C-5) of the cyclohexane ring. This spatial arrangement is ideal for intramolecular γ-hydrogen abstraction, making the Norrish Type II reaction the dominant pathway for this conformer.
Equatorial Conformer: When the benzoyl group is in the more stable equatorial position, the distance between the carbonyl oxygen and the γ-hydrogens is significantly greater. This unfavorable geometry largely suppresses the Norrish Type II reaction. Consequently, the equatorial conformer predominantly undergoes the Norrish Type I (α-cleavage) reaction. acs.orgacs.org
| Conformer | Dominant Photoreaction | Key Mechanistic Step | Primary Photoproducts |
|---|---|---|---|
| Equatorial Benzoyl Group | Norrish Type I | α-Cleavage | Benzaldehyde (B42025), Cyclohexene (B86901) |
| Axial Benzoyl Group | Norrish Type II | γ-Hydrogen Abstraction | Acetophenone, Cyclohexene |
Studies on conformationally rigid analogs, such as cis- and trans-4-tert-butylthis compound, have provided further evidence for this conformational control. The trans isomer, where the benzoyl group is locked in an equatorial position, yields primarily Type I products. Conversely, the cis isomer, with its axially locked benzoyl group, favors the Type II pathway. acs.org
Photoproduct Distribution and Influencing Factors
The array of products formed upon irradiation of this compound is a testament to the competing photochemical pathways available to the excited state. The distribution of these products is highly sensitive to a variety of factors, including the formation of diastereomeric products, the nature of the solvent, and the constraints imposed by confined media.
One of the potential photochemical pathways for ketones is reductive coupling to form pinacols, which are 1,2-diols. This reaction typically proceeds through the formation of a ketyl radical intermediate. The coupling of two such radicals can lead to the formation of diastereomeric products (dl and meso isomers). The stereoselectivity of this process is influenced by factors such as the steric bulk of the substituents and the reaction conditions. While the formation of pinacols is a known photoreaction for many ketones, specific studies detailing the diastereomeric distribution of pinacols derived from this compound are not extensively documented in the reviewed literature.
The solvent environment plays a critical role in dictating the course of the photochemical reactions of this compound. The polarity, viscosity, and hydrogen-bonding ability of the solvent can influence the lifetime and reactivity of the excited states and any intermediates formed. For instance, in hydrogen-donating solvents, photoreduction of the ketone to the corresponding alcohol, cyclohexyl phenyl carbinol, can be a significant pathway. In contrast, in aprotic solvents, other reactions such as α-cleavage (Norrish Type I) or hydrogen abstraction from the solvent may be more prevalent. The distribution between Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) products is also known to be solvent-dependent.
The encapsulation of this compound within various micro-heterogeneous environments dramatically alters its photochemical behavior by imposing spatial constraints on the reactant molecule. These confined spaces can restrict conformational mobility and influence the fate of reactive intermediates, leading to significant changes in product selectivity compared to reactions in isotropic solutions.
The photochemistry of this compound has been investigated within the confined spaces of zeolites and water-soluble organic capsules, revealing remarkable control over product selectivity. nih.gov
In a study utilizing a water-soluble organic capsule, it was found that the rotational mobility of the encapsulated this compound is significantly restricted. nih.gov This confinement leads to a preference for a single conformer of the ketone within the capsule, with the phenylketo group in the axial position. While in solution both axial and equatorial conformers are present and contribute to the product distribution, the capsular environment enforces a specific geometry on the reactant.
Interestingly, despite the axial conformation being favored, the expected γ-hydrogen abstraction (Norrish Type II) to form cyclobutanol is completely suppressed within the capsule. Molecular dynamics simulations revealed that the carbonyl group is oriented away from the γ-hydrogens, preventing the necessary orbital overlap for this reaction to occur. Consequently, the photochemistry is funneled exclusively through the Norrish Type I pathway (α-cleavage). This demonstrates the profound influence of the restricted capsular environment on the excited-state dynamics, effectively shutting down a major reaction pathway that is operative in solution.
The following table summarizes the product distribution for 1-methylthis compound upon irradiation in acetonitrile versus within the organic capsule, highlighting the dramatic shift in reactivity:
| Reactant | Medium | Norrish Type II Products (%) | Norrish Type I Products (%) |
| 1-Methylthis compound | Acetonitrile | Present | Present |
| 1-Methylthis compound | Organic Capsule | 0 | 100 |
This table illustrates the complete suppression of Norrish Type II products when the photoreaction is conducted within the confined environment of an organic capsule.
Similarly, zeolites, with their well-defined channel and cavity structures, can act as shape-selective microreactors. When acetophenone and cyclohexane are irradiated within NaY zeolite, the reaction is highly selective, leading to the reduction product and cyclobutanol photoproducts arising from a secondary Norrish-Yang type II photoreaction of an intermediate. In the absence of the zeolite, the reaction primarily yields pinacol and bicyclohexane. While this study did not use this compound directly, it demonstrates the potential of zeolites to completely alter the product distribution of ketone photoreactions compared to solution-phase reactions. The confinement within the zeolite framework can control the orientation of reactants and the lifetime of intermediates, thus dictating the final product outcome.
Photochemical Transformations within Confined Media
Catalytic Transformations
This compound can undergo various catalytic transformations, including oxidation and reduction reactions, which selectively target either the carbonyl group or the aromatic ring.
The selective hydrogenation of the phenyl group in aromatic ketones to the corresponding cyclohexyl ketones is a synthetically useful transformation. thieme-connect.de Catalytic systems, often employing rhodium or palladium, have been developed to achieve this chemoselectivity while preserving the carbonyl functionality. thieme-connect.de For this compound, the reverse reaction, the dehydrogenation of the cyclohexyl group, is also a potential transformation.
The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters using a peroxyacid as the oxidant. For this compound, this reaction results in the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. The general order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. nih.gov In the case of this compound, the cyclohexyl group has a higher migratory aptitude than the phenyl group, leading to the formation of cyclohexyl benzoate as the major product.
The mechanism proceeds through the formation of a Criegee intermediate. acs.org The peroxyacid first adds to the carbonyl carbon, which is often activated by protonation in the presence of an acid catalyst. acs.org This is followed by the migration of one of the adjacent groups to the oxygen of the peroxide, with the concomitant departure of a carboxylate anion.
The Baeyer-Villiger oxidation of this compound is subject to acid catalysis. Theoretical studies have shown that the presence of an acid catalyst markedly reduces the activation barrier for the addition of the peroxyacid to the carbonyl group. thieme-connect.deresearchgate.net The catalytic action often involves a donor-acceptor mechanism where a carboxylic acid facilitates proton transfer to the ketone's carbonyl oxygen while accepting the proton from the peroxyacid. thieme-connect.deresearchgate.net
Quantum mechanical calculations have indicated that for the uncatalyzed reaction, the first step, which is the addition of the peroxyacid to the ketone to form the Criegee intermediate, is the rate-limiting step. thieme-connect.deresearchgate.net The subsequent migration of the alkyl or aryl group has a much lower activation barrier and is not significantly influenced by acid catalysis. thieme-connect.deresearchgate.net
Quantum mechanical calculations, particularly using methods like B3LYP/6-311+G(d,p), have been employed to investigate the energy barriers of the Baeyer-Villiger reaction of this compound with peroxyacetic acid. thieme-connect.deresearchgate.net These calculations have quantified the activation barriers for both the initial addition step and the subsequent migration step.
For the uncatalyzed reaction, the activation barriers for the formation of the Criegee intermediate are calculated to be in the range of 38 to 41 kcal/mol. thieme-connect.deresearchgate.net The presence of a carboxylic acid catalyst significantly lowers this barrier. The calculations support the experimental observation that the addition of the peroxyacid is the rate-determining step in the absence of a strong acid catalyst.
| Reaction Step | Catalyst | Calculated Activation Barrier (kcal/mol) |
| Peroxyacetic acid addition | None | 38 - 41 |
| Peroxyacetic acid addition | Carboxylic Acid | Significantly Reduced |
| Cyclohexyl group migration | None / Acid | Low |
Bioreduction and Asymmetric Synthesis
The conversion of prochiral ketones like this compound into optically active alcohols is a pivotal process in the synthesis of fine chemicals and pharmaceuticals. Biocatalytic methods, employing whole cells or isolated enzymes, are particularly valued for their high enantioselectivity and environmentally benign reaction conditions.
Whole-cell biocatalysis offers a cost-effective and robust method for synthetic chemistry, leveraging the enzymatic machinery of microorganisms. This approach circumvents the need for expensive enzyme purification and cofactor regeneration. In the context of this compound, whole-cell systems have been successfully employed for its asymmetric reduction.
A study involving the screening of ten different bacterial strains identified Lactobacillus paracasei BD101 as a highly effective biocatalyst for the reduction of this compound. This strain demonstrated superior performance in converting the ketone to its corresponding alcohol, (S)-cyclohexyl(phenyl)methanol. The research highlights the potential of using specifically selected microbial strains for the synthesis of valuable chiral compounds from bulky ketone substrates. The preparative scale synthesis underscored the industrial applicability of this whole-cell biocatalytic system nih.gov.
The primary goal of the bioreduction of this compound is the production of enantiomerically pure chiral alcohols. The stereochemistry of the resulting alcohol is dictated by the substrate specificity and stereopreference of the enzymes, typically alcohol dehydrogenases, present in the biocatalyst.
In the case of the biotransformation using Lactobacillus paracasei BD101, the reduction of this compound yielded (S)-cyclohexyl(phenyl)methanol with exceptional enantioselectivity. After optimizing reaction conditions, the preparative scale reduction achieved a high chemical yield and an excellent enantiomeric excess. This demonstrates a practical and efficient biocatalytic route to a specific, highly pure chiral aryl methanol nih.gov.
Table 1: Whole-Cell Bioreduction of this compound
| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Lactobacillus paracasei BD101 | This compound | (S)-cyclohexyl(phenyl)methanol | 92% | >99% |
Metal-Catalyzed Reactions
Metal catalysts are instrumental in mediating a wide array of organic transformations that are often difficult to achieve through other means. This compound and its derivatives serve as substrates in several notable metal-catalyzed reactions, including C-H bond functionalization and C-S bond cleavage.
Copper catalysis is a versatile tool for various oxidative transformations. Research into the copper-promoted functionalization of C-H bonds has included studies on derivatives of this compound.
Specifically, the intramolecular hydroxylation of C-H bonds has been investigated using substrate-ligand systems derived from this compound. In one study, a tridentate directing group attached to the ketone facilitated a copper-directed β-hydroxylation of the cyclohexyl ring. The oxidation, performed with Cu(I) and hydrogen peroxide, resulted in high yields of the β-hydroxylated product nih.gov. The X-ray diffraction analysis of a related copper complex confirmed that the directing group positions the copper ion towards the β sp³ C-H bond of the cyclohexyl moiety, predisposing it for selective oxidation nih.gov.
While copper-catalyzed hydroxylation of this compound derivatives has been demonstrated, specific examples of its copper-catalyzed dehydrogenation, amination, or aromatization are not extensively documented in the reviewed scientific literature.
Table 2: Copper-Promoted β-Hydroxylation of a this compound Derivative
| Catalyst System | Substrate | Reaction Type | Product | Approx. Yield |
|---|---|---|---|---|
| Cu(I) / H₂O₂ | This compound with bidentate directing group | Intramolecular β-hydroxylation | β-hydroxylated this compound derivative | ~55% |
Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent widely used in organic synthesis. Its catalytic use is an area of active research, aiming to reduce waste and cost. Studies on SmI₂-catalyzed intermolecular radical couplings have explored the reactivity of ketones, including derivatives of this compound.
In the context of SmI₂-catalyzed intermolecular coupling between cyclopropyl ketones and alkynes, the structure of the ketone plays a critical role. Research has shown that while aryl cyclopropyl ketones are suitable substrates for this transformation, the corresponding cyclohexyl cyclopropyl ketone resulted in no product formation under the same reaction conditions acs.orgnih.gov. The starting materials were recovered unchanged, which is attributed to the electronics of the substrate, likely involving a reversible reduction and/or fragmentation of the initial ketyl radical acs.org.
A computational study further elucidated this reactivity difference, comparing cyclohexyl cyclopropyl ketone to phenyl cyclopropyl ketone. The study concluded that the reaction with the cyclohexyl derivative proceeds with higher energy barriers for the initial ketyl radical formation and the rate-determining transition state. In contrast, the phenyl-substituted ketone benefits from conjugation, which stabilizes these intermediates and transition states, leading to a faster reaction acs.org. This highlights a key limitation in the substrate scope of this catalytic system, directly linked to the conformational and electronic properties of the cyclohexyl group compared to an aryl group acs.org.
The cleavage of carbon-sulfur (C-S) bonds is significant for the processing of sulfur-containing compounds, such as those found in heavy crude oil. Transition metal catalysts have been shown to effectively promote the cleavage of these robust bonds.
The catalytic activity of transition metals on the aquathermolysis of cyclohexyl phenyl sulfide (B99878) (CPS), a model sulfur-containing oil component and a derivative of the cyclohexyl phenyl scaffold, has been investigated using density functional theory (DFT). The study explored the heterolysis of the C-S bond and found that transition-metal ions significantly lower the kinetic barrier for this process eurekalert.org.
Among the metals studied (Cu²⁺, Co²⁺, Ni²⁺, and Fe²⁺), the Cu²⁺ ion was identified as the most effective catalyst. Theoretical calculations predicted that the rate constant for C-S bond cleavage in the presence of Cu²⁺ is several orders of magnitude higher than for the other metal ions and for the proton-catalyzed reaction. The calculated catalytic activity followed the sequence: Cu²⁺ > Co²⁺ ≈ Ni²⁺ > Fe²⁺. This work theoretically confirms that transition metals, particularly copper, can serve as potent catalysts for the cleavage of C-S bonds in cyclohexyl phenyl derivatives eurekalert.org.
Table 3: Calculated Catalytic Activity of Transition Metals in C-S Bond Cleavage of Cyclohexyl Phenyl Sulfide
| Catalyst | Reaction | Key Finding |
|---|---|---|
| Cu²⁺ | Heterolysis of C-S bond | Highest catalytic activity; reduces kinetic barrier significantly. |
| Co²⁺ | Heterolysis of C-S bond | Moderate catalytic activity. |
| Ni²⁺ | Heterolysis of C-S bond | Moderate catalytic activity, similar to Co²⁺. |
| Fe²⁺ | Heterolysis of C-S bond | Lowest catalytic activity among the tested ions. |
Reactions in Aqueous and Heterogeneous Systems
Other Significant Reaction Mechanisms
Beyond its behavior in aqueous systems, this compound undergoes several fundamental organic reactions centered on its carbonyl group and aromatic ring.
The carbonyl group (C=O) is the most reactive site in this compound for nucleophilic attack. The carbon atom of the carbonyl is electrophilic (electron-poor) due to the high electronegativity of the oxygen atom, making it a prime target for electron-rich nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, which pushes the pi electrons of the double bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol.
Key examples of nucleophilic addition reactions for this compound include:
Grignard Reaction: Reaction with an organometallic reagent, such as a Grignard reagent (R-MgX), results in the formation of a new carbon-carbon bond. Subsequent acidic workup yields a tertiary alcohol.
Reduction by Hydrides: Nucleophilic hydrides from reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) add to the carbonyl carbon to produce the corresponding secondary alcohol, cyclohexylphenylmethanol.
Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon.
Table 2: Examples of Nucleophilic Addition Reactions
| Reagent/Nucleophile | Intermediate | Final Product | Product Class |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Magnesium alkoxide | 1-(cyclohexyl)-1-phenylethanol | Tertiary Alcohol |
| Sodium borohydride (NaBH₄), then H₃O⁺ | Alkoxide | Cyclohexylphenylmethanol | Secondary Alcohol |
| Sodium cyanide (NaCN) / H⁺ | Alkoxide | 2-cyclohexyl-2-hydroxy-2-phenylacetonitrile | Cyanohydrin |
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism involves the attack of the ring's pi electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A proton is then lost from this intermediate to restore the ring's aromaticity.
The cyclohexylcarbonyl group attached to the ring is an electron-withdrawing group. This has two major effects:
Deactivation: It withdraws electron density from the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609) itself.
Meta-Direction: It directs incoming electrophiles primarily to the meta positions (carbon-3 and carbon-5 relative to the carbonyl group). This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized by having the positive charge adjacent to the electron-withdrawing carbonyl carbon.
Table 3: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-cyclohexyl-1-(3-nitrophenyl)methanone |
| Halogenation | Br₂, FeBr₃ | 1-(3-bromophenyl)-1-cyclohexylmethanone |
| Sulfonation | Fuming H₂SO₄ | 3-(cyclohexanecarbonyl)benzenesulfonic acid |
This compound can be transformed through various oxidation and reduction reactions that target different parts of the molecule.
Reduction Pathways:
Reduction to Alcohol: As mentioned in the nucleophilic addition section, the most common reduction pathway involves the conversion of the ketone to a secondary alcohol, cyclohexylphenylmethanol. This is readily achieved with hydride reagents. Specific methods, such as asymmetric transfer hydrogenation using iridium catalysts, can produce this alcohol with high enantiomeric excess (ee). ethernet.edu.et
Complete Reduction of Carbonyl (Deoxygenation): The carbonyl group can be completely removed and replaced with a methylene group (-CH₂-) to form cyclohexylphenylmethane. This is accomplished under harsher conditions, such as the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).
Oxidation Pathways:
Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid (like m-CPBA). The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an oxygen atom. In the case of this compound, the migratory aptitude is generally tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. Therefore, the cyclohexyl group is more likely to migrate than the phenyl group, leading to the formation of cyclohexyl benzoate as the major product.
Table 4: Summary of Oxidation and Reduction Pathways
| Transformation | Reagents | Product |
|---|---|---|
| Reduction | ||
| Ketone to Secondary Alcohol | NaBH₄ or LiAlH₄ | Cyclohexylphenylmethanol |
| Ketone to Alkane | Zn(Hg), HCl (Clemmensen) | Cyclohexylphenylmethane |
| Oxidation | ||
| Baeyer-Villiger Oxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | Cyclohexyl benzoate |
Spectroscopic and Computational Characterization
Spectrometric Analysis Methods
Spectrometric analysis plays a crucial role in the identification and characterization of cyclohexyl phenyl ketone, offering insights into its functional groups and molecular structure.
The FT-IR spectrum of this compound provides key information about its functional groups. The gas-phase infrared spectrum, available from the NIST/EPA Gas-Phase Infrared Database, is a valuable resource for its characterization. nist.gov Analysis of the spectrum reveals characteristic absorption bands that confirm the presence of the carbonyl group and the hydrocarbon framework. The technique of Attenuated Total Reflectance (ATR) using a Bruker Tensor 27 FT-IR has also been employed to obtain the infrared spectrum of this compound in its neat form. nih.gov
| Spectral Region | Assignment |
| ~1685 cm⁻¹ | C=O (carbonyl) stretching vibration |
| ~2850-2935 cm⁻¹ | C-H (aliphatic) stretching vibrations of the cyclohexyl ring |
| ~3020-3080 cm⁻¹ | C-H (aromatic) stretching vibrations of the phenyl ring |
| ~1450 cm⁻¹ | CH₂ scissoring vibration of the cyclohexyl ring |
| ~1600, 1480 cm⁻¹ | C=C aromatic ring stretching vibrations |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. While specific chemical shift values from primary research articles are not detailed here, general expectations for the spectra can be described.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the phenyl and cyclohexyl rings. The aromatic protons would appear in the downfield region (typically δ 7.2-8.0 ppm), likely as complex multiplets due to coupling. The protons of the cyclohexyl ring would be found in the upfield region (typically δ 1.2-3.5 ppm). The methine proton adjacent to the carbonyl group would be the most deshielded of the cyclohexyl protons.
¹³C NMR: The carbon NMR spectrum would display signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon would be significantly deshielded, appearing at a characteristic downfield chemical shift (around δ 200 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the cyclohexyl ring would be observed in the upfield region (δ 25-50 ppm).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (188.27 g/mol ). spectrabase.com The fragmentation pattern is characteristic of ketones and can provide structural information. Common fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group.
| Ion (m/z) | Identity |
| 188 | Molecular Ion [C₁₃H₁₆O]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 55 | [C₄H₇]⁺ (Fragment from cyclohexyl ring) |
The relative intensities of the peaks can vary depending on the ionization method and energy.
UV-Visible spectroscopy reveals information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com The π→π* transitions, arising from the aromatic phenyl ring and the carbonyl group, are typically more intense and occur at shorter wavelengths. bspublications.net The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is weaker and appears at a longer wavelength. masterorganicchemistry.combspublications.net The UV/Visible spectrum for phenyl cyclohexyl ketone has been documented. nist.gov
| Transition | Approximate λmax (nm) |
| π→π | ~240-250 |
| n→π | ~280-320 |
Solvent effects can cause shifts in the absorption maxima.
Crystallographic Studies
Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.
A single-crystal X-ray diffraction study of this compound has been performed at a temperature of 120 K. iucr.org The analysis revealed that the cyclohexyl ring adopts a chair conformation. iucr.org The carbonyl group (C=O) is essentially coplanar with the phenyl ring, and the least-squares plane of the cyclohexyl ring is oriented at an angle of 55.48 (9)° to the phenyl ring. iucr.org The study also indicated the absence of intermolecular hydrogen bonding. iucr.org
| Parameter | Value |
| Temperature | 120 K |
| R factor | 0.031 |
| wR factor | 0.080 |
| Data-to-parameter ratio | 9.5 |
| Dihedral angle (Cyclohexyl plane to Phenyl ring) | 55.48 (9)° |
Molecular Packing and Intermolecular Interactions
The three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction studies. These investigations reveal specific conformational and packing characteristics that define its crystalline structure.
The cyclohexyl ring adopts a stable chair conformation. The plane of this cyclohexyl ring is oriented at a significant angle relative to the phenyl ring, with a measured dihedral angle of 55.48(9)°. The carbonyl group (C=O) is observed to be essentially coplanar with the adjacent phenyl ring, a common feature in aromatic ketones that allows for some degree of electronic conjugation. chemrxiv.org
Analysis of the crystal packing indicates that the primary forces governing the arrangement of molecules in the lattice are van der Waals interactions. Notably, the structural data confirms the absence of any intermolecular hydrogen bonding within the crystal structure. chemrxiv.org This lack of strong, directional hydrogen bonds means that the molecular packing is dictated by weaker, non-directional forces, influencing the compound's physical properties such as its melting point.
| Crystal Data Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.039(2) |
| b (Å) | 12.016(3) |
| c (Å) | 14.593(4) |
| V (ų) | 1058.8(5) |
| Z | 4 |
| Temperature (K) | 120 |
| Source: chemrxiv.org |
Computational Chemistry and Theoretical Studies
Computational chemistry provides valuable tools for understanding the molecular properties and potential reactivity of this compound at an electronic level. While comprehensive computational studies focused solely on this compound are limited in publicly available literature, the application of established theoretical methods allows for the prediction of its characteristics.
Quantum Mechanical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For related compounds, such as 1-hydroxythis compound, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been employed to analyze structural properties, chemical reactivity, and molecular stability. chemrxiv.org Such studies typically elucidate electronic and reactivity parameters including ionization potential, chemical hardness, and frontier molecular orbitals (HOMO-LUMO), providing insights into the molecule's behavior in chemical reactions. researchgate.net
Energy Barrier Determination
Thermochemistry and Kinetics of Reactions
Thermochemical properties of this compound have been estimated using computational methods. The Joback method, a group contribution technique, provides predictions for key thermodynamic parameters based on the molecular structure. These values are useful for estimating the compound's behavior in chemical processes.
| Predicted Thermochemical Property | Value | Unit |
| Standard Gibbs Free Energy of Formation | 66.52 | kJ/mol |
| Enthalpy of Formation (Ideal Gas) | -133.38 | kJ/mol |
| Enthalpy of Fusion | 16.90 | kJ/mol |
| Enthalpy of Vaporization | 53.98 | kJ/mol |
| Source: chemeo.com |
Detailed kinetic studies on reactions involving this compound, derived from quantum mechanical calculations, are not extensively documented in the literature. Such studies would typically involve calculating the rate constants for specific reactions, providing a deeper understanding of reaction mechanisms and speeds.
Transition State Analysis
Transition state analysis is a critical component of computational reaction kinetics, allowing for the identification of the high-energy structures that connect reactants and products. By locating and characterizing the transition state on a potential energy surface using methods like DFT, chemists can calculate activation energies and gain insight into the feasibility and mechanism of a chemical reaction. nih.govresearchgate.net For any proposed reaction involving this compound, a thorough transition state analysis would be required to validate the mechanistic pathway and predict kinetic outcomes. However, specific transition state analyses for reactions of this compound are not found in the surveyed literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation could provide detailed information on the conformational dynamics of this compound in different environments, such as in solution. It would allow for the observation of how the cyclohexyl and phenyl rings move and interact with their surroundings, revealing insights into solvation, conformational preferences, and the time-scales of molecular motions. At present, dedicated molecular dynamics simulation studies for this compound are not available in published research.
Structure-Reactivity Relationships
The structure of this compound, which features both a saturated carbocyclic ring and an aromatic ring attached to a carbonyl group, dictates its chemical reactivity. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating these relationships. The interplay between the electronic properties of the phenyl group and the conformational flexibility of the cyclohexyl group is key to understanding its behavior in chemical reactions.
Research comparing the reactivity of related ketone structures reveals the significant influence of the phenyl and cyclohexyl moieties. For instance, in studies of SmI2-catalyzed intermolecular couplings, the reactivity of phenyl cyclopropyl ketones is enhanced compared to their cyclohexyl counterparts. nih.govacs.org This is attributed to the stabilization of the intermediate ketyl radical through conjugation between the aromatic ring's π-orbitals and the radical center's p-orbital. nih.gov This stabilizing effect is absent in the cyclohexyl analogue, leading to a higher energy intermediate. nih.gov
The photochemical reactivity of alkyl phenyl ketones like this compound is another critical area governed by its structure. These compounds can undergo competitive reactions such as α-cleavage and γ-hydrogen abstraction, and the preferred pathway is influenced by the conformation of the molecule. acs.org
Computational analyses on related structures, such as 1-hydroxythis compound, provide further insight into the molecule's reactivity profile. chemrxiv.org DFT calculations can determine various reactivity parameters that help predict chemical behavior. chemrxiv.org These parameters, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), quantify the molecule's susceptibility to electrophilic or nucleophilic attack.
Table 1: Comparative Activation Barriers in SmI₂-Catalyzed Coupling Reactions
| Compound | Rate-Determining Step | Activation Barrier (kcal mol⁻¹) | Relative Turnover Frequency (TOF) |
|---|---|---|---|
| Cyclohexyl Cyclopropyl Ketone | Cyclopropyl-fragmentation | 25.4 | 1 |
| Phenyl Cyclopropyl Ketone | Radical-trapping | 24.6 | 3.5 |
Prediction of Biological Activity and Bioavailability
Computational methods are widely used in the early stages of drug discovery to predict the biological potential and oral bioavailability of compounds like this compound and its derivatives. nih.gov These in silico tools assess "drug-likeness" by calculating key physicochemical properties and comparing them against established criteria, such as Lipinski's rule of five. nih.govscienceopen.com
The primary parameters evaluated for predicting bioavailability include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors (HBDs) and acceptors (HBAs). nih.gov For a compound to have good oral bioavailability, it is generally expected to have a molecular weight of ≤500 Da, a logP value not exceeding 5, fewer than 10 HBAs, and fewer than 5 HBDs. nih.gov Phenyl ketone derivatives are often designed to fall within these favorable ranges. nih.gov Specifically, PSA values below 84 Ų are suggestive of good oral bioavailability. scienceopen.com
Studies on novel synthetic phenyl ketone derivatives have shown that these compounds can be designed to comply with these rules, suggesting a high likelihood of being orally active. nih.govscienceopen.com For example, a series of phenyl ketone derivatives with hydroxyl group substitutions were computationally evaluated and found to have favorable PSA values and fully complied with Lipinski's and Veber's rules. scienceopen.com
Beyond general bioavailability, computational tools can also predict specific biological targets and activities. nih.gov For various phenyl ketone derivatives, predictions have suggested that they may regulate oxidoreductase activity. nih.govscienceopen.com This prediction was subsequently validated by in vitro and in vivo experiments, which showed that a potent phenyl ketone derivative could significantly reduce total cholesterol and triglyceride levels, potentially for treating nonalcoholic fatty liver disease (NAFLD). nih.govscienceopen.com Phenyl ketone derivatives have also been noted for their potential antioxidant and antifibrotic properties. nih.govscienceopen.com
A specific biological effect identified for this compound is the induction of photohaemolysis in human erythrocytes upon exposure to ultraviolet A (UVA) radiation. scientificlabs.iesigmaaldrich.com This highlights its phototoxic potential, a key consideration in assessing its biological activity profile. scientificlabs.ie
Table 2: Predicted Physicochemical Properties for Drug-Likeness
| Parameter | Favorable Range for Oral Bioavailability | Relevance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Influences transport and absorption. nih.gov |
| Lipophilicity (logP) | ≤ 5 | Critical for penetrating biological membranes. nih.gov |
| Hydrogen Bond Acceptors (HBAs) | < 10 | Affects solubility and membrane permeability. nih.gov |
| Hydrogen Bond Donors (HBDs) | < 5 | Affects solubility and membrane permeability. nih.gov |
| Polar Surface Area (PSA) | < 84-140 Ų | Correlates with transport properties and bioavailability. nih.govscienceopen.com |
This table summarizes key parameters used in the computational prediction of a compound's drug-likeness and potential for oral bioavailability. nih.govscienceopen.com
Biological and Biomedical Research Applications
Biological Activity Studies
Research into the biological activities of cyclohexyl phenyl ketone and its structural analogs has indicated a potential for therapeutic applications, particularly concerning their antimicrobial and anti-inflammatory effects.
The antimicrobial potential of compounds containing the cyclohexanone (B45756) moiety has been a subject of scientific investigation. While research specifically on this compound is limited, studies on its derivatives provide insight into its potential efficacy against various microbial pathogens.
Derivatives of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a study on newly synthesized naphthyl cyclohexanone derivatives showed antimicrobial activity against a panel of microorganisms including Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). Similarly, 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have been synthesized and screened for their antibacterial activity, showing good to moderate efficacy against both bacterial types. Another study involving an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora demonstrated growth inhibition of most tested phytopathogenic bacteria.
In one analysis of plant extracts, a compound identified as (1-hydroxycyclohexyl) phenyl-methanone, a close derivative, was part of an extract that showed greater antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. This suggests that the core this compound structure could be a promising scaffold for the development of new antimicrobial agents.
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism in vitro. For derivatives of this compound, MIC values have been determined to quantify their antimicrobial efficacy.
In a study evaluating cyclized naphthyl cyclohexanone derivatives, the MIC values were determined using a twofold serial dilution method. The tested compounds exhibited a range of activities against different microbial strains.
Table 1: MIC Values of Selected Naphthyl Cyclohexanone Derivatives
| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) |
|---|---|---|---|---|---|
| Derivative A | 100 | 200 | 50 | 100 | 50 |
| Derivative B | 50 | 100 | 100 | 50 | 100 |
Aryl-cyclohexanone derivatives have shown notable anti-inflammatory activity in preclinical studies. In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a synthesized aryl-cyclohexanone molecule demonstrated protective effects against inflammation nih.gov. The study observed a significant decrease in the migration of total and differential leukocytes to the bronchoalveolar lavage fluid.
Furthermore, the administration of the aryl-cyclohexanone derivative led to a reduction in several key inflammatory markers:
Exudation: A decrease in fluid leakage into the lung tissue.
Myeloperoxidase (MPO) activity: A marker for neutrophil infiltration.
Nitric oxide metabolites: Molecules involved in the inflammatory cascade.
Pro-inflammatory cytokines: A reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interferon-gamma (IFN-γ), and monocyte chemoattractant protein-1 (MCP-1) was observed nih.gov.
These findings suggest that the aryl-cyclohexanone structure is a promising candidate for the development of new anti-inflammatory drugs nih.gov. Research on phenyl styryl ketones, which are structurally related, has also pointed towards anti-inflammatory properties nih.gov.
To understand the mechanism of action of this compound derivatives, researchers have employed in-silico molecular docking studies to predict their interactions with specific cellular targets. One such study investigated the interaction of (1,4-cyclohexylphenyl) ethanone, a closely related compound, with the catalytic sites of matrix metalloproteinase-2 (MMP-2) and MMP-9, which are enzymes implicated in inflammation and cancer researchgate.net.
The docking analysis revealed that (1,4-cyclohexylphenyl) ethanone could bind to the active sites of both MMP-2 and MMP-9. The study calculated the free energy of binding and the estimated inhibition constant (Ki), which are indicators of the strength of the interaction.
Table 2: Molecular Docking Results of (1,4-Cyclohexylphenyl) ethanone with MMP-2 and MMP-9
| Molecular Target | Free Energy of Binding (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) |
|---|---|---|
| MMP-2 | -7.95 | 1.48 |
Data sourced from a molecular docking study on (1,4-cyclohexylphenyl) ethanone researchgate.net.
These computational results suggest that this class of compounds has the potential to inhibit the activity of MMPs, which could be a mechanism for their observed anti-inflammatory effects researchgate.net.
The ability to modulate the immune system is a significant area of biomedical research. Aryl-cyclohexanone derivatives have been reported to possess an immunomodulatory capacity in vitro nih.gov. This is further supported by their demonstrated ability to reduce the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ in animal models of inflammation nih.gov. The regulation of these cytokines is a hallmark of immunomodulatory activity, as it involves controlling the intensity and duration of an immune response. This suggests that the therapeutic effects of these compounds may be mediated, at least in part, through the fine-tuning of immune cell function and signaling pathways.
Antimicrobial Properties
Metabolism and Biotransformation
The metabolism of this compound involves biotransformation into more polar compounds to facilitate excretion. One identified metabolite is 1-Hydroxythis compound. This compound belongs to the class of alkyl-phenylketones and is characterized as an alpha-hydroxy ketone. The presence of this metabolite indicates that a primary metabolic pathway for this compound is hydroxylation of the cyclohexyl ring at the carbon atom adjacent to the carbonyl group. This biotransformation is a common metabolic reaction for many xenobiotics, increasing their water solubility. 1-Hydroxythis compound is not a naturally occurring metabolite and is found only in individuals exposed to the parent compound or its derivatives.
Phase I Oxidation of Cyclohexyl Ring
Phase I metabolism of this compound is characterized by the oxidation of its cyclohexyl moiety. This process is primarily mediated by the cytochrome P450 monooxygenase system, a superfamily of enzymes crucial for the metabolism of a wide array of exogenous and endogenous compounds. The introduction of a hydroxyl group (-OH) onto the cyclohexyl ring increases the water solubility of the molecule, facilitating its further metabolism and eventual excretion from the body.
Research on the metabolism of structurally related compounds provides strong evidence for the oxidation of the cyclohexyl ring. For instance, studies on the synthetic cathinone 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone (PCYP), which contains a this compound core, have identified several Phase I metabolites resulting from the oxidation of the cyclohexyl ring. These findings suggest that the cyclohexyl group is a primary target for oxidative enzymes. The metabolic reactions include monohydroxylation, as well as further oxidation to di- and trihydroxylated derivatives on the cyclohexyl ring mdpi.com.
The primary product of this initial oxidation is a hydroxylated metabolite. Notably, 1-hydroxythis compound has been identified in human blood, indicating that it is a significant metabolite in humans . This hydroxylated derivative is formed through an enzymatic process that introduces a hydroxyl group at one of the carbon positions on the cyclohexyl ring.
Formation of Metabolites (e.g., Positional Isomers)
The oxidation of the cyclohexyl ring of this compound can result in the formation of various positional isomers of hydroxythis compound. The specific position of hydroxylation is determined by the regioselectivity of the cytochrome P450 enzymes involved. The carbon atoms of the cyclohexyl ring are not equally susceptible to oxidation, leading to a mixture of isomeric metabolites.
In the case of the structurally similar compound PCYP, a variety of hydroxylated metabolites have been identified, indicating that oxidation can occur at different positions on the cyclohexyl ring mdpi.com. This suggests that the metabolism of this compound would likely also produce a range of positional isomers, such as 2-hydroxythis compound, 3-hydroxythis compound, and 4-hydroxythis compound, in addition to the detected 1-hydroxythis compound .
The formation of these various isomers is a critical aspect of the compound's metabolism, as the position of the hydroxyl group can significantly influence the subsequent metabolic steps (Phase II conjugation) and the biological properties of the metabolites themselves.
Environmental and Safety Considerations in Research Context
Environmental Fate and Impact in Aquatic Ecosystems
While comprehensive environmental fate data for Cyclohexyl phenyl ketone is limited, extensive research on the closely related and widely used photoinitiator, 1-Hydroxythis compound (1-HCHPK), provides significant insight into the potential aquatic impact of similar compounds. According to information from the ECHA database, 1-HCHPK is considered to have a low environmental risk due to its rapid degradation researchgate.netmdpi.com. However, the reported degradation period of 80% within 28 days may not be sufficiently rapid when considering the shorter life cycles of many aquatic species researchgate.netmdpi.com.
The primary pathway for compounds like 1-HCHPK to enter aquatic ecosystems is through various waste streams and the leaching from consumer products researchgate.netmdpi.com. As a high-production-volume chemical used in 3D-printing, plastic coatings, and construction materials, its release into the environment is a realistic scenario researchgate.netmdpi.com.
Key release mechanisms include:
Leaching from Plastics: The fragmentation and weathering of discarded plastic products can release the compound into the environment researchgate.netmdpi.com. Studies have demonstrated that 1-HCHPK is a major component of leachate from the aqueous extraction of 3D-printed plastics mdpi.com.
Industrial and Consumer Waste: Waste flows from the manufacturing and use of products containing the ketone, such as in ink-jet printing, metal coating, and the automotive industry, contribute to its environmental presence researchgate.net.
Sediment Accumulation: In areas with continuous contamination sources, such as wastewater treatment plant effluents, compounds like 1-HCHPK could accumulate in sediments. These sediments can then act as secondary, long-term sources of pollution, increasing the risk of exposure for aquatic organisms researchgate.net.
Microcrustaceans are vital components of aquatic food webs, and their sensitivity to chemical pollutants is a key indicator of ecosystem health. Research on 1-HCHPK has provided detailed toxicological data for this group of organisms.
Acute Toxicity Short-term studies have determined the concentration of 1-HCHPK that causes mortality or immobilization in 50% of the test population (L(E)C50). The acute toxicity was found to vary among different species of freshwater microcrustaceans, with L(E)C50 values ranging from 27 to 55 mg/L researchgate.netmdpi.com. Tests were conducted in both artificial freshwater and natural lake water, with results showing no significant difference, suggesting laboratory findings can be extrapolated to natural ecosystems with reasonable confidence researchgate.net.
Below is an interactive table summarizing the acute toxicity data for 1-HCHPK on several microcrustacean species.
| Species | Endpoint (Duration) | Test Medium | L(E)C₅₀ (mg/L) |
| Daphnia magna | Immobilization (48 h) | Artificial Freshwater | 50.4 |
| Daphnia magna | Immobilization (48 h) | Lake Water | 54.6 |
| Thamnocephalus platyurus | Mortality (24 h) | Artificial Freshwater | 27.8 |
| Thamnocephalus platyurus | Mortality (24 h) | Lake Water | 27.5 |
| Heterocypris incongruens | Mortality (6 d) | Artificial Freshwater | 27.5 |
| Heterocypris incongruens | Mortality (6 d) | Lake Water | 26.8 |
Data sourced from Blinova et al., 2023 researchgate.net
In these acute tests, the planktonic species Thamnocephalus platyurus and the benthic species Heterocypris incongruens were found to be more sensitive to 1-HCHPK than Daphnia magna researchgate.net. Additionally, sublethal effects were observed in H. incongruens, with a significant decrease in body length at exposure concentrations above 10 mg/L mdpi.comresearchgate.net.
Long-Term Toxicity To assess the impact of prolonged exposure, a multi-generational life-cycle test was conducted on Daphnia magna mdpi.com. The study revealed that long-term exposure to low concentrations of 1-HCHPK (0.1 and 1.0 mg/L) did not adversely affect key fitness indicators such as ephippia (resting egg) hatching, mortality, reproduction, or body size over three successive generations researchgate.netmdpi.com. Based on these findings, 1-HCHPK is not considered to pose a hazard to freshwater microcrustaceans at concentrations up to 1 mg/L under environmentally relevant conditions researchgate.netmdpi.comresearchgate.net.
Laboratory Safety Protocols for Handling
Proper handling of this compound in a research laboratory is essential to minimize exposure and ensure a safe working environment. The following protocols are based on standard safety data sheets.
Engineering Controls:
Ventilation: Use the chemical only in a well-ventilated area. Local exhaust ventilation or process enclosures should be employed to keep airborne concentrations low ku.edu.trcoleparmer.com.
Safety Stations: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation coleparmer.comfishersci.com.
Personal Protective Equipment (PPE):
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations coleparmer.comfishersci.com.
Skin Protection: To prevent skin contact, wear suitable protective gloves and clothing, such as a lab coat and long sleeves coleparmer.comaksci.com.
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required fishersci.comthermofisher.com. If dust or vapors are generated, a NIOSH/MSHA-approved respirator should be used coleparmer.com.
Safe Handling and Hygiene Practices:
Avoid contact with eyes, skin, and clothing coleparmer.comaksci.com.
Do not breathe dust, vapor, mist, or gas coleparmer.com.
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking coleparmer.comaksci.com.
Minimize the generation and accumulation of dust coleparmer.comaksci.com.
Keep containers tightly closed when not in use coleparmer.comaksci.com.
Do not eat, drink, or apply cosmetics in areas where chemicals are handled usu.edu.
Storage:
Store in a cool, dry, and well-ventilated place coleparmer.comfishersci.com.
Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents fishersci.com.
Spill and Disposal Procedures:
In case of a spill, immediately clean it up while wearing appropriate PPE coleparmer.com.
Vacuum or sweep the material and place it into a suitable, labeled container for disposal coleparmer.com.
Avoid actions that generate dust and ensure the area is well-ventilated coleparmer.com.
Do not allow the chemical to enter drains or the environment fishersci.com.
Q & A
Q. What are the common synthetic routes for cyclohexyl phenyl ketone in laboratory settings?
this compound is synthesized via Friedel-Crafts acylation, where cyclohexane derivatives react with benzoyl chloride in the presence of Lewis acids like AlCl₃ . Alternative methods include oxidation of α-hydroxythis compound using phase-transfer catalysts (e.g., carbon tetrachloride and sodium hydroxide) under controlled conditions . Recent optimizations involve one-step procedures with improved yields (~85%) by adjusting solvent polarity and reaction temperature .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
High-purity samples (≥99%) are validated using HPLC with UV detection (λ = 254 nm) and chiral columns for enantiomeric separation . Structural confirmation employs H/C NMR, IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (m/z 204.27 for [M+H]⁺) . Purity criteria include moisture (<0.1%) and ash content (<0.5%) via Karl Fischer titration and gravimetric analysis .
Q. How is this compound utilized as a photoinitiator in UV-curable systems?
As a Type I photoinitiator (e.g., Irgacure 184), it undergoes Norrish Type I cleavage under UV light (λ = 250–350 nm), generating free radicals to initiate polymerization. Key parameters include UV intensity (10–50 mW/cm²) and catalyst loading (1–5 wt%) . Stability studies recommend storage in dark, inert conditions to prevent premature degradation .
Advanced Research Questions
Q. How does cyclohexyl ring strain influence reaction kinetics with sodium borohydride?
Kinetic studies (0–35°C) reveal reduced hydride affinity due to cyclohexyl ring strain, lowering reaction rates compared to cyclopentyl analogs. At 0°C, this compound exhibits a relative rate constant of 0.25 (vs. acetophenone = 1.0), attributed to torsional strain destabilizing the transition state . Conformational analysis via DFT suggests planar alignment of the ketone carbonyl and cyclohexyl ring optimizes steric hindrance, impacting reactivity .
Q. What methodological challenges arise in asymmetric hydrosilylation of this compound?
Bulky substituents on the cyclohexyl group reduce enantioselectivity (e.g., 83% ee vs. 86% for ethyl phenyl ketone) due to steric clashes with chiral catalysts like trans-diaminocyclohexane complexes. Optimization requires ligand screening (e.g., macrocycle L18 vs. acyclic L8) and silane stoichiometry (1.2 equiv.) in non-polar solvents (toluene, RT) .
Q. How do conflicting data on migratory aptitudes in thermal rearrangements inform mechanistic studies?
During pyrolysis (200–220°C), phenyl migration dominates over alkyl groups (4d yield >90%), but steric bulk at the migration origin can invert trends. For example, pentyl groups exhibit higher migratory aptitude than phenyl in strained systems, as shown by NMR and computational models . Contradictions highlight the need for context-dependent analysis of steric/electronic factors .
Q. What strategies resolve contradictions in Baeyer-Villiger oxidation mechanisms involving this compound?
Quantum mechanical studies (B3LYP/6-311+G(d,p)) identify acid-catalyzed Criegee intermediate formation as rate-limiting (ΔG‡ ≈ 38–41 kcal/mol). While cyclohexyl groups slow migration due to steric hindrance, strong acids (e.g., H₂SO₄) accelerate both addition and migration steps, reconciling divergent kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
